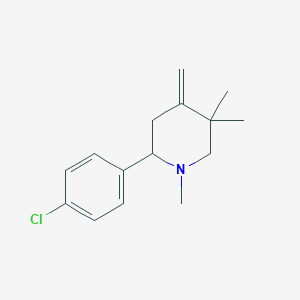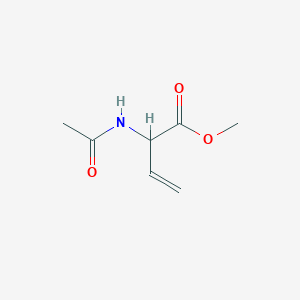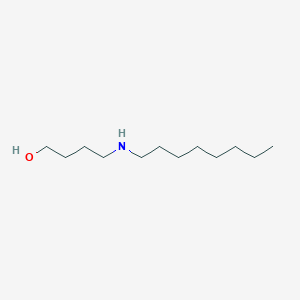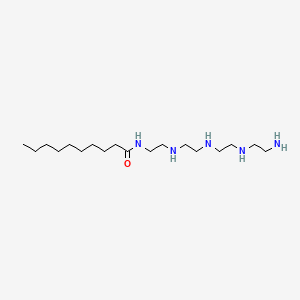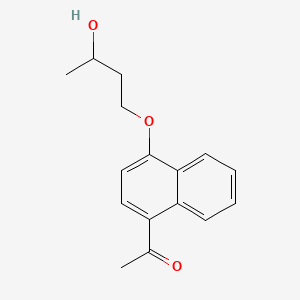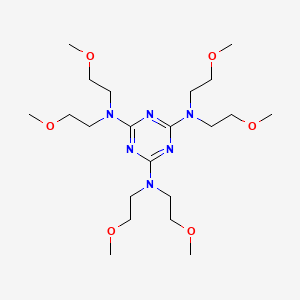![molecular formula C10H7NO B14456275 5,9-Methanofuro[3,2-D]azocine CAS No. 72066-42-3](/img/structure/B14456275.png)
5,9-Methanofuro[3,2-D]azocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,9-Methanofuro[3,2-D]azocine is a complex organic compound with the molecular formula C10H7NO. This compound contains a total of 19 atoms, including 7 hydrogen atoms, 10 carbon atoms, 1 nitrogen atom, and 1 oxygen atom . It is a member of the azocine family, which are eight-membered N-heterocyclic compounds known for their structural complexity and biological activity .
Méthodes De Préparation
The synthesis of 5,9-Methanofuro[3,2-D]azocine involves several steps. One common method includes the addition reactions of enaminones with acenaphthoquinone, followed by oxidative cleavages of the corresponding vicinal diols This method is notable for its excellent yields, simple synthesis procedure, and mild reaction conditions
Analyse Des Réactions Chimiques
5,9-Methanofuro[3,2-D]azocine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like periodic acid and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cleavage of vicinal diols results in the formation of azocine derivatives .
Applications De Recherche Scientifique
5,9-Methanofuro[3,2-D]azocine has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex organic compounds. In biology and medicine, azocine derivatives have been studied for their potential therapeutic properties, including antitussive, antihypertensive, analgesic, nasal decongestant, and anti-malarial activities . The compound’s unique structure also makes it an interesting subject for structural and conformational studies.
Mécanisme D'action
The mechanism of action of 5,9-Methanofuro[3,2-D]azocine is not well-documented. like other azocine derivatives, it is likely to interact with specific molecular targets and pathways in biological systems. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
5,9-Methanofuro[3,2-D]azocine can be compared with other azocine derivatives, such as those synthesized via cycloaddition, fragmentation reactions, Dieckmann cyclization, tandem hydroboration reactions, Michael reactions, intramolecular Heck reactions, microwave- and photo-assisted reactions, ring-expansion reactions, and ring-closing metathesis . Each of these compounds has unique structural features and biological activities, making this compound a valuable addition to the family of azocine derivatives.
Propriétés
Numéro CAS |
72066-42-3 |
|---|---|
Formule moléculaire |
C10H7NO |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
3-oxa-9-azatricyclo[6.3.1.02,6]dodeca-1,4,6,8,10-pentaene |
InChI |
InChI=1S/C10H7NO/c1-3-11-9-5-7(1)10-8(6-9)2-4-12-10/h1-4,6H,5H2 |
Clé InChI |
SFFGLGDYBHNCDU-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C3C(=CC1=NC=C2)C=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



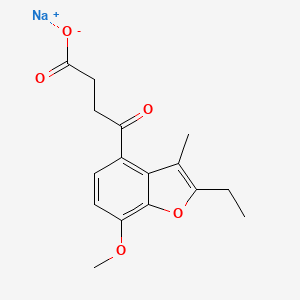


![Diphenylbis[(propan-2-yl)oxy]stannane](/img/structure/B14456242.png)
![2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-](/img/structure/B14456244.png)
![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14456256.png)
